N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester

Übersicht

Beschreibung

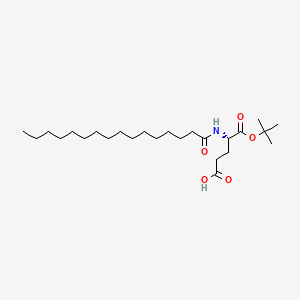

N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester is a synthetic compound with a molecular formula of C25H47NO6 It is an ester derivative of L-glutamic acid, where the amino group is substituted with a hexadecanoyl group, and the carboxyl group is esterified with tert-butyl alcohol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester typically involves the following steps:

Acylation of L-glutamic acid: L-glutamic acid is reacted with hexadecanoyl chloride in the presence of a base such as triethylamine to form N-(1-Oxohexadecyl)-L-glutamic acid.

Esterification: The resulting N-(1-Oxohexadecyl)-L-glutamic acid is then esterified with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-(1-Oxohexadecyl)-L-glutamic acid and tert-butyl alcohol.

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Hydrolysis: N-(1-Oxohexadecyl)-L-glutamic acid and tert-butyl alcohol.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Synthesis of Liraglutide

Liraglutide is a GLP-1 receptor agonist used in the treatment of type 2 diabetes and obesity. N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester serves as a key reactant in its synthesis, facilitating the formation of the active pharmaceutical ingredient (API) through acylation reactions. This application is crucial as liraglutide enhances insulin secretion and lowers blood glucose levels, making it a vital drug in diabetes management .

2. Role in Drug Delivery Systems

The compound has been investigated for its potential in drug delivery systems due to its amphiphilic nature, which allows it to form micelles. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly beneficial for formulating drugs with poor water solubility, enhancing their therapeutic efficacy .

Cosmetic Applications

1. Anti-Aging Formulations

This compound is utilized in cosmetic products aimed at reducing signs of aging. Its ability to stimulate collagen synthesis has been demonstrated in various studies. For instance, a study involving palmitoyl tripeptide-1 showed significant improvements in skin elasticity and wrinkle reduction after topical application . The compound's incorporation into creams and serums can enhance skin hydration and texture.

2. Skin Barrier Repair

The compound also plays a role in formulations designed for skin barrier repair. Its fatty acid component helps restore lipid layers in the skin, promoting moisture retention and improving overall skin health. This application is particularly relevant for products targeting dry or compromised skin conditions .

Case Studies

Wirkmechanismus

The mechanism of action of N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with cellular membranes, affecting their properties and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(1-Oxohexadecyl)-L-serine tetradecyl ester

- N-(1-Oxohexadecyl)-L-lysine methyl ester

- N-(1-Oxohexadecyl)-L-alanine ethyl ester

Uniqueness

N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester is unique due to its specific structure, which combines the properties of L-glutamic acid with a long-chain fatty acid and a tert-butyl ester group. This unique combination imparts specific chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester (CAS Number: 536721-25-2) is a derivative of L-glutamic acid that has garnered attention for its potential biological activities. This compound combines the properties of fatty acid derivatives with amino acids, which may influence its biological interactions and applications. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse sources.

| Property | Value |

|---|---|

| Molecular Formula | C25H46NO5 |

| Molecular Weight | 440.637 g/mol |

| Boiling Point | 591.0 ± 40.0 °C |

| Flash Point | 311.2 ± 27.3 °C |

| LogP | 7.55 |

Synthesis

The synthesis of this compound involves the reaction of L-glutamic acid derivatives with hexadecanoyl chloride followed by esterification with tert-butyl alcohol. This method allows for the introduction of long-chain fatty acids, which can enhance the lipophilicity and membrane permeability of the resultant compound.

Neurobehavioral Effects

Research has shown that derivatives of glutamic acid can exhibit significant neurobehavioral effects. For instance, L-glutamic acid di-tert-butyl ester was found to induce convulsions in animal models at specific dosages, suggesting that similar derivatives may also possess excitatory properties on neuronal pathways . The impact on neurotransmitter systems could be relevant for understanding the pharmacological profile of this compound.

Antioxidant Activity

Palmitoyl oligopeptides, structurally related to this compound, have been studied for their antioxidant properties. These compounds can scavenge free radicals and protect cellular components from oxidative damage, which is crucial in various therapeutic contexts including skin care and anti-aging formulations . The presence of a long-chain fatty acid may enhance this activity by improving membrane integration.

Cosmetic Applications

The compound's structure suggests potential utility in cosmetic formulations aimed at improving skin elasticity and reducing wrinkles. Studies indicate that similar compounds can stimulate collagen synthesis and improve skin hydration when incorporated into topical applications . The ability to penetrate cellular membranes due to its lipophilic nature could enhance its efficacy in such applications.

Case Studies

- Skin Elasticity Improvement : A study involving palmitoyl tripeptide-1 demonstrated significant improvements in skin elasticity and reduction in wrinkle depth after topical application over a four-week period. Similar outcomes are anticipated for this compound due to its structural parallels with effective peptides used in cosmetics .

- Neuropharmacological Research : Investigations into glutamate derivatives have revealed their role in modulating synaptic transmission and neuroplasticity. The potential excitatory effects of this compound could be explored further in neuropharmacological studies to assess its impact on cognitive functions or neurodegenerative conditions .

Eigenschaften

IUPAC Name |

(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)26-21(19-20-23(28)29)24(30)31-25(2,3)4/h21H,5-20H2,1-4H3,(H,26,27)(H,28,29)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTVAOWDMLOIBO-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.